

An In-Depth Technical Guide to 1,4-Diazabicyclo[3.2.2]nonane

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Compound of Interest

Compound Name: 1,4-Diazabicyclo[3.2.2]nonane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,4-Diazabicyclo[3.2.2]nonane**, a versatile bicyclic diamine with significant applications in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, synthesis protocols, and its crucial role as a scaffold in drug discovery, particularly as a modulator of nicotinic acetylcholine receptors.

Chemical Identity and Nomenclature

1,4-Diazabicyclo[3.2.2]nonane is a saturated heterocyclic organic compound. Its rigid, bridged bicyclic structure is a key feature influencing its chemical reactivity and utility as a building block in the synthesis of complex molecules.

- CAS Number: 283-38-5[1]
- IUPAC Name: **1,4-diazabicyclo[3.2.2]nonane**[2]
- Molecular Formula: C₇H₁₄N₂[1]
- Synonyms: 1,4-diazabicyclo(3.2.2)nonane, 1,4-Diazobicyclo[3.2.2]nonane[2]

Physicochemical and Safety Data

A summary of the key physicochemical properties of **1,4-Diazabicyclo[3.2.2]nonane** is presented in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Reference
Molecular Weight	126.20 g/mol	[1][2]
Appearance	Waxy Solid	[3]
Boiling Point	180.0 ± 8.0 °C at 760 mmHg	[4]
Melting Point	58 °C	[5]
Density	1.0 ± 0.1 g/cm ³	[4]
Flash Point	62.2 ± 10.7 °C	
Solubility	Soluble in water	
pKa (predicted)	10.5 ± 0.2	

Safety Information: **1,4-Diazabicyclo[3.2.2]nonane** is classified as a corrosive substance that can cause severe skin burns and eye damage.[2] Appropriate personal protective equipment should be used when handling this compound.

Synthesis and Experimental Protocols

The synthesis of **1,4-Diazabicyclo[3.2.2]nonane** can be achieved through a multi-step process. The following protocol is a representative example based on patented synthetic routes.

Experimental Protocol: Synthesis of 1,4-Diazabicyclo[3.2.2]nonane

This synthesis involves the formation of a piperazine derivative followed by a Dieckmann cyclization and subsequent reduction.

Step 1: Synthesis of a Protected Piperazine Intermediate

A detailed, multi-step synthesis is outlined in patent literature, starting from commercially available reagents to construct the core bicyclic structure.^[6] One common approach involves the reaction of a protected piperazine with a suitable bifunctional reagent to form the seven-membered ring.

Step 2: Ring Closure via Dieckmann Cyclization

The diester intermediate is subjected to a Dieckmann cyclization using a strong base, such as sodium hexamethyldisilazide (NaHMDS), to form the bicyclic β -ketoester.^[7]

Step 3: Decarboxylation and Reduction

The resulting β -ketoester is then hydrolyzed and decarboxylated. The final step involves the reduction of the amide/lactam functionalities, often using a powerful reducing agent like lithium aluminum hydride (LiAlH_4) in an anhydrous solvent such as THF, to yield **1,4-Diazabicyclo[3.2.2]nonane**.^[8]

Purification: The final product is typically purified by distillation or crystallization. For characterization, techniques such as NMR and mass spectrometry are employed.^[6]

Applications in Drug Development and Catalysis

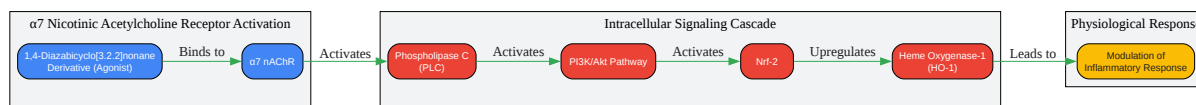
The rigid structure of **1,4-Diazabicyclo[3.2.2]nonane** makes it an attractive scaffold in drug design. Its primary application is in the development of ligands for nicotinic acetylcholine receptors (nAChRs), particularly the $\alpha 7$ subtype.

Role as an $\alpha 7$ Nicotinic Acetylcholine Receptor Agonist

Derivatives of **1,4-Diazabicyclo[3.2.2]nonane** have been extensively investigated as potent and selective agonists of the $\alpha 7$ nAChR.^[9] This receptor is a ligand-gated ion channel that plays a significant role in cognitive processes and inflammation.^{[9][10]}

Signaling Pathway of $\alpha 7$ nAChR

The activation of the $\alpha 7$ nAChR by agonists, including derivatives of **1,4-Diazabicyclo[3.2.2]nonane**, triggers a signaling cascade known as the cholinergic anti-inflammatory pathway. This pathway is crucial for regulating the immune response.



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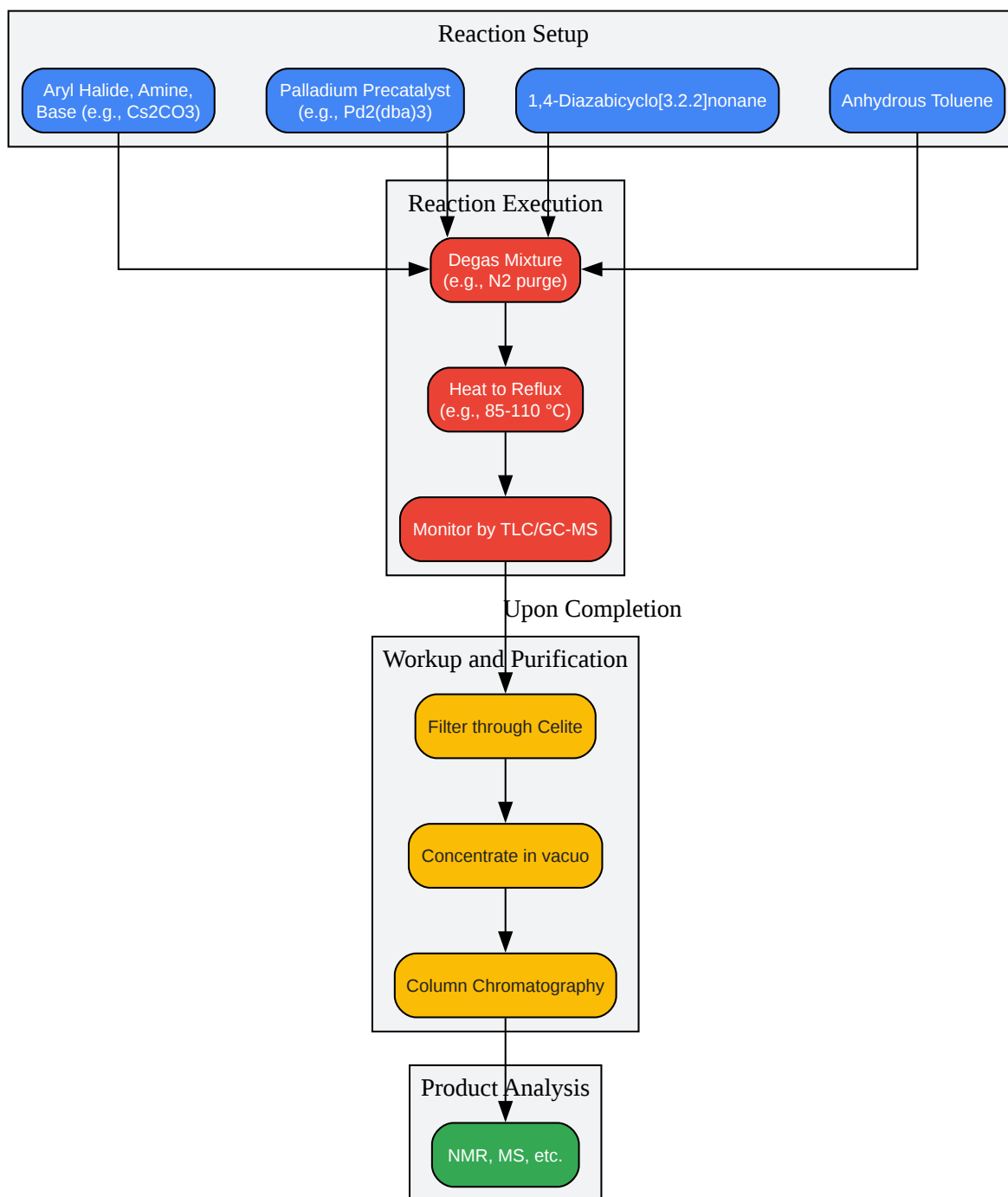
$\alpha 7$ nAChR Cholinergic Anti-inflammatory Pathway

Application in Catalysis: Buchwald-Hartwig Amination

1,4-Diazabicyclo[3.2.2]nonane and its derivatives are also employed as ligands in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction is a powerful tool for the formation of carbon-nitrogen bonds, which are prevalent in pharmaceuticals and other organic materials.[\[11\]](#)

Experimental Workflow: Buchwald-Hartwig Amination

The following diagram illustrates a typical workflow for a Buchwald-Hartwig amination reaction where a diamine ligand like **1,4-Diazabicyclo[3.2.2]nonane** could be utilized.



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Buchwald-Hartwig Amination Experimental Workflow

Conclusion

1,4-Diazabicyclo[3.2.2]nonane is a valuable and versatile building block in modern organic and medicinal chemistry. Its unique structural features and reactivity have led to its successful application in the synthesis of novel therapeutic agents, particularly those targeting the $\alpha 7$ nicotinic acetylcholine receptor. The synthetic protocols and applications detailed in this guide underscore its importance for researchers and professionals in the field of drug development and beyond.

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